S-Phenylmercapturic acid

Catalog No.
S1482342
CAS No.
4775-80-8
M.F
C11H13NO3S
M. Wt
239.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Phenylmercapturic acid

CAS Number

4775-80-8

Product Name

S-Phenylmercapturic acid

IUPAC Name

2-acetamido-3-phenylsulfanylpropanoic acid

Molecular Formula

C11H13NO3S

Molecular Weight

239.29 g/mol

InChI

InChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)

InChI Key

CICOZWHZVMOPJS-UHFFFAOYSA-N

SMILES

CC(=O)NC(CSC1=CC=CC=C1)C(=O)O

Synonyms

2-acetamido-3-phenylthiopropanoic acid, phenylmercapturic acid, S-phenyl-N-acetylcysteine, S-phenyl-N-acetylcysteine, (DL)-isomer, S-phenylmercapturic acid

Canonical SMILES

CC(=O)NC(CSC1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(=O)N[C@@H](CSC1=CC=CC=C1)C(=O)O

Biomarker of Benzene Exposure:

The primary and most established application of S-Phenyl-N-acetylcysteine (S-PNAC) in scientific research is as a biomarker for exposure to benzene. Benzene is a known human carcinogen, and S-PNAC is a metabolite produced by the body when it breaks down benzene. By measuring the levels of S-PNAC in urine, researchers can assess an individual's exposure to benzene. PubChem, N-Acetyl-S-phenyl-L-cysteine: )

Several studies have established a strong correlation between benzene exposure and urinary S-PNAC levels. PubMed, S-phenyl-N-acetylcysteine in urine of rats and workers after exposure to benzene: ) This makes S-PNAC a valuable tool for monitoring occupational exposure to benzene in industries where workers may be exposed, such as in the petrochemical industry, gasoline production, and certain printing processes.

S-Phenylmercapturic acid is a chemical compound with the molecular formula C₁₁H₁₃NO₃S and a molecular weight of 239.29 g/mol. It is a metabolite derived from benzene and is formed through the conjugation of benzene oxide with glutathione, a process that plays a crucial role in the detoxification of benzene in the human body. This compound is primarily identified in urine and serves as a biomarker for benzene exposure, particularly in occupational settings where benzene is prevalent.

There is no currently available scientific research on the mechanism of action of SPNAC in biological systems [, ].

  • Formation from Benzene Oxide: S-phenylmercapturic acid is synthesized when benzene oxide reacts with glutathione, leading to the formation of a conjugate that is subsequently transformed into S-phenylmercapturic acid through enzymatic processes .
  • Hydrolysis and Deconjugation: In biological systems, S-phenylmercapturic acid can undergo hydrolysis or deconjugation, releasing free thiols or other metabolites, which may further participate in metabolic pathways.
  • Oxidation: Under certain conditions, S-phenylmercapturic acid can also be oxidized to form various sulfur-containing compounds, although this pathway is less documented compared to its formation from benzene oxide.

S-Phenylmercapturic acid exhibits biological activity primarily as a detoxification product. Its presence in urine indicates exposure to benzene, which is known to have hematotoxic effects. The compound itself is not significantly toxic but serves as an important marker for assessing the biological impact of benzene exposure on human health. Elevated levels of S-phenylmercapturic acid in urine correlate with increased risk of hematological disorders associated with benzene toxicity .

S-Phenylmercapturic acid can be synthesized through various methods:

  • Biotransformation: The primary method involves the enzymatic reaction of benzene oxide with glutathione in the liver, catalyzed by specific transferases that facilitate the conjugation process.
  • Chemical Synthesis: Laboratory synthesis may involve direct reactions between phenolic compounds and mercaptans under controlled conditions, although this method is less common due to the efficiency of biological pathways.
  • Analytical Techniques: High-performance liquid chromatography (HPLC) methods are often employed to quantify urinary levels of S-phenylmercapturic acid, allowing for accurate monitoring of exposure levels .

S-Phenylmercapturic acid has several applications:

  • Biomarker for Benzene Exposure: It is widely used as a biomarker in occupational health studies to assess exposure levels among workers in industries where benzene is used.
  • Environmental Monitoring: The compound serves as an indicator for environmental pollution by benzene, aiding in public health assessments.
  • Research Tool: In toxicological studies, S-phenylmercapturic acid helps researchers understand the metabolic pathways and effects of benzene on human health.

Interaction studies involving S-phenylmercapturic acid focus on its role as a biomarker and its interactions with other metabolic pathways:

  • Glutathione Interaction: The compound's formation highlights its interaction with glutathione, emphasizing the importance of this tripeptide in detoxifying harmful substances.
  • Synergistic Effects with Other Chemicals: Research indicates that simultaneous exposure to other solvents or chemicals may influence the metabolism and excretion rates of S-phenylmercapturic acid, potentially complicating toxicological assessments .

S-Phenylmercapturic acid shares structural and functional similarities with several other mercapturic acids derived from various xenobiotics. Here are some notable comparisons:

Compound NameStructureSourceUnique Features
N-Acetyl-S-phenylcysteineC₉H₁₃NO₃SAcetaminophenDerived from acetaminophen metabolism; less toxic
S-Benzylmercapturic AcidC₁₂H₁₅NO₃SBenzyl chlorideSimilar detoxification pathway; more lipophilic
N-Acetyl-S-allylcysteineC₉H₁₃NO₃SAllyl chlorideDerived from allyl compounds; potential carcinogenic

Uniqueness of S-Phenylmercapturic Acid

S-Phenylmercapturic acid stands out due to its specific association with benzene metabolism and its role as a reliable biomarker for occupational exposure assessments. Unlike other mercapturic acids that may arise from different sources or have varying degrees of toxicity, S-phenylmercapturic acid's primary function revolves around monitoring the effects of one specific hazardous compound—benzene—making it invaluable in both clinical and environmental toxicology settings .

Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

239.06161445 g/mol

Monoisotopic Mass

239.06161445 g/mol

Heavy Atom Count

16

Appearance

Assay:≥98%A crystalline solid

UNII

74XI8247P0

Wikipedia

S-Phenyl-N-acetylcysteine

Dates

Modify: 2023-09-14

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